molecular formula C7H12O2 B102295 2,2-Dimethyl-4-pentenoic acid CAS No. 16386-93-9

2,2-Dimethyl-4-pentenoic acid

Cat. No. B102295
Key on ui cas rn: 16386-93-9
M. Wt: 128.17 g/mol
InChI Key: BGUAPYRHJPWVEM-UHFFFAOYSA-N
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Patent
US07307178B2

Procedure details

A 100-ml four-necked flask equipped with a Dimroth reflux condenser, stirrer and thermometer was purged with nitrogen. The flask was charged with 17.7 g (0.0768 mol) of ethoxydimethylsilyl 2,2-dimethyl-4-pentenoate and 14.2 g (0.307 mol) of ethanol. The contents were stirred at room temperature for one hour, then at 60-65° C. for 5 hours. The reaction mixture was vacuum distilled, collecting 9.2 g of a colorless clear fraction having a boiling point of 78-79° C./0.6 kPa. On NMR and GC/MS analysis, the liquid was identified to be the target compound, 2,2-dimethyl-4-pentenoic acid. The yield was 93.4%. 1H-NMR (CDCl3, 300 MHz): δ (ppm) 11.9 (1H, br), 5.84-5.70 (1H, m), 5.11-5.08 (1H, m), 5.07-5.04 (1H, m), 2.30 (2H, dt, J=7.3 Hz, 1.1 Hz), 1.19 (6H, s) 13C-NMR (CDCl3, 75.6 MHz): δ (ppm) 184.6, 133.9, 118.2, 44.4, 42.2, 24.5 MS (EI): m/z 128 (M+), 113, 83, 55, 41
Name
ethoxydimethylsilyl 2,2-dimethyl-4-pentenoate
Quantity
17.7 g
Type
reactant
Reaction Step One
Quantity
14.2 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:15])([CH2:12][CH:13]=[CH2:14])[C:3]([O:5][Si](OCC)(C)C)=[O:4].C(O)C>>[CH3:1][C:2]([CH3:15])([CH2:12][CH:13]=[CH2:14])[C:3]([OH:5])=[O:4]

Inputs

Step One
Name
ethoxydimethylsilyl 2,2-dimethyl-4-pentenoate
Quantity
17.7 g
Type
reactant
Smiles
CC(C(=O)O[Si](C)(C)OCC)(CC=C)C
Name
Quantity
14.2 g
Type
reactant
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The contents were stirred at room temperature for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 100-ml four-necked flask equipped with a Dimroth
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser, stirrer
CUSTOM
Type
CUSTOM
Details
thermometer was purged with nitrogen
WAIT
Type
WAIT
Details
at 60-65° C. for 5 hours
Duration
5 h
DISTILLATION
Type
DISTILLATION
Details
distilled
CUSTOM
Type
CUSTOM
Details
collecting 9.2 g of a colorless clear fraction

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
CC(C(=O)O)(CC=C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 93.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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